Product packaging for Coumarin, 3-glyoxyloyl-8-methoxy-(Cat. No.:CAS No. 92024-91-4)

Coumarin, 3-glyoxyloyl-8-methoxy-

Cat. No.: B1669457
CAS No.: 92024-91-4
M. Wt: 232.19 g/mol
InChI Key: QFOQBNJFBMEGBY-UHFFFAOYSA-N
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Description

Coumarin, 3-glyoxyloyl-8-methoxy- is a synthetically accessible coumarin derivative that serves as a versatile building block and key intermediate in medicinal chemistry research. It is part of a growing class of 8-methoxycoumarin compounds that are being extensively studied for their potent biological activities, particularly in the field of oncology. This compound features the 3-glyoxyloyl moiety, a functional group of high reactivity that allows for further synthetic diversification to create novel chemical libraries for biological screening. Current scientific literature highlights that structurally related 8-methoxycoumarin-3-carboxamide analogues demonstrate significant and promising antitumor properties. These compounds have shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells, often outperforming standard chemotherapeutic agents like staurosporine in preclinical models . The primary mechanisms of action identified for this compound class include the induction of programmed cell death (apoptosis) through the activation of key executioner enzymes, caspase-3/7, and the disruption of vital cellular processes such as tubulin polymerization, which is critical for cell division . Some derivatives also exhibit dual-inhibitory activity against critical targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key driver of tumor angiogenesis, and cytochrome P450 enzymes, positioning them as promising candidates for multi-targeted cancer therapy . Researchers value this compound for its potential in the design and synthesis of new therapeutic agents. Its structure allows for exploration into structure-activity relationships (SAR), which are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O5 B1669457 Coumarin, 3-glyoxyloyl-8-methoxy- CAS No. 92024-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92024-91-4

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

2-(8-methoxy-2-oxochromen-3-yl)-2-oxoacetaldehyde

InChI

InChI=1S/C12H8O5/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-6H,1H3

InChI Key

QFOQBNJFBMEGBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O

Appearance

Solid powder

Other CAS No.

92024-91-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coumarin, 3-glyoxyloyl-8-methoxy-;  3-Glyoxyl-8-methoxycoumaric aldehyde;  3-Glyoxyloyl-8-methoxycoumarin; 

Origin of Product

United States

Synthetic Methodologies for Coumarin, 3 Glyoxyloyl 8 Methoxy and Analogous Structures

General Principles and Historical Context of Coumarin (B35378) Synthesis

Coumarins, formally known as 2H-1-benzopyran-2-ones, are a class of lactones naturally found in many plants, first isolated from the tonka bean in 1820. Their synthesis has been a subject of extensive research, leading to the development of several eponymous reactions that form the bedrock of coumarin chemistry. nih.govnih.govresearchgate.net These methods often involve the condensation of phenols with various carbonyl-containing compounds to construct the core benzopyrone ring system. Key historical methods that remain highly relevant include the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Wittig reaction. nih.govnih.gov Modern advancements have introduced catalytic variants and new strategies like Heck-lactonization to improve efficiency, yield, and substrate scope, allowing for the creation of complex substitution patterns required for pharmacological screening. nih.gov The synthesis of coumarins with substituents at the C-3 and C-4 positions, in particular, has been a major focus, as modifications at these sites significantly influence biological activity. researchgate.net

Knoevenagel Condensation and Related Approaches for 3-Substituted Coumarins

The Knoevenagel condensation is a highly versatile and widely used method for synthesizing coumarins, especially those substituted at the C-3 position. smu.ac.zascispace.com The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. nih.govyoutube.com This method is particularly effective for producing coumarin-3-carboxylic acids and their esters. nih.gov

For the synthesis of the 8-methoxycoumarin (B1348513) backbone, the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) with diethyl malonate is a well-established route to produce ethyl 8-methoxycoumarin-3-carboxylate. gaacademy.orgmdpi.comnih.gov This reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization (lactonization) to form the stable coumarin ring. gaacademy.org

Table 1: Knoevenagel Condensation for Ethyl 8-methoxycoumarin-3-carboxylate Synthesis

Reactant 1 Reactant 2 Catalyst Conditions Product Ref
2-hydroxy-3-methoxybenzaldehyde Diethyl malonate Piperidine Fusion (110-120°C), then reflux in Ethanol Ethyl 8-methoxycoumarin-3-carboxylate mdpi.com
2-hydroxy-3-methoxybenzaldehyde Diethyl malonate Triethylamine Reflux in Ethanol Ethyl 8-methoxycoumarin-3-carboxylate gaacademy.org

To obtain the target compound, Coumarin, 3-glyoxyloyl-8-methoxy- , a multi-step approach starting from ethyl 8-methoxycoumarin-3-carboxylate is proposed.

Hydrolysis: The ethyl ester can be hydrolyzed to 8-methoxycoumarin-3-carboxylic acid using acidic conditions, such as refluxing with hydrochloric acid in acetic acid. nih.gov

Activation: The resulting carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride) or activated with a coupling agent.

Introduction of the Glyoxyloyl Moiety: The activated acid could then be reacted with a suitable nucleophile to form the glyoxyloyl group. A plausible method involves a reaction analogous to the Friedel-Crafts acylation or reaction with an organometallic reagent, followed by oxidation. Alternatively, oxidation of a precursor like 3-acetyl-8-methoxycoumarin, which can also be synthesized via a Knoevenagel condensation using o-vanillin and ethyl acetoacetate (B1235776), could potentially yield the glyoxyloyl group. gaacademy.org

Wittig Reaction Pathways in Coumarin Annulation

The Wittig reaction provides a powerful route for coumarin synthesis, often proceeding under milder conditions than other condensation methods. The most common approach involves an intramolecular Wittig reaction. This typically starts with the acylation of a salicylaldehyde with a haloacetic acid, followed by reaction with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. Treatment with a base generates an ylide, which then cyclizes onto the adjacent aldehyde to form the coumarin double bond and lactone ring. mdpi.com

This methodology is advantageous for creating 3,4-unsubstituted coumarins. mdpi.com To generate a 3-substituted coumarin like the target compound, the phosphorus ylide itself must contain the desired substituent. For the synthesis of Coumarin, 3-glyoxyloyl-8-methoxy- , a hypothetical pathway would involve the reaction of 2-hydroxy-3-methoxybenzaldehyde with a specialized Wittig reagent derived from a protected glyoxylic acid, such as (triphenylphosphoranylidene)acetic acid ester, where the ester group can be further manipulated into the glyoxyloyl function.

Pechmann Condensation and Catalytic Variants

The Pechmann condensation is a classic and highly efficient method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govresearchgate.netnih.gov The reaction is typically catalyzed by strong acids like sulfuric acid, but modern variants employ solid acid catalysts (e.g., ZrCl₄, Amberlyst-15) or ionic liquids to create milder, more environmentally friendly conditions. nih.govresearchgate.net The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack (Friedel-Crafts acylation) on the activated phenol ring and subsequent dehydration. researchgate.net

To synthesize Coumarin, 3-glyoxyloyl-8-methoxy- via this route, 3-methoxyphenol (B1666288) would be the required phenolic starting material. The β-ketoester component would need to be a derivative of glyoxyloylacetic acid (2,4-dioxobutanoic acid). The reaction would be expected to proceed as follows:

Table 2: Proposed Pechmann Condensation for Target Compound

Phenol Component β-Ketoester Component (or equivalent) Catalyst Expected Product
3-Methoxyphenol Ethyl 2,4-dioxobutanoate H₂SO₄ or solid acid catalyst Coumarin, 3-glyoxyloyl-8-methoxy-

The primary challenge in this approach is the stability and availability of the required β-ketoester. The regioselectivity of the initial cyclization with the unsymmetrical 3-methoxyphenol must also be controlled to ensure the formation of the 8-methoxy isomer over the 6-methoxy isomer.

Claisen Rearrangement and its Application to Coumarin Scaffolds

The Claisen rearrangement is a powerful mdpi.commdpi.com-sigmatropic rearrangement used for C-C bond formation. gaacademy.org In phenolic chemistry, the aromatic Claisen rearrangement of an allyl aryl ether, upon heating, leads to an ortho-allyl phenol. This intermediate can then be elaborated into a coumarin ring. While not a direct method for coumarin ring formation, it is a key step in synthesizing coumarins with substituents derived from the rearranged allyl group.

The application to coumarin synthesis typically involves the thermal rearrangement of an O-allylated coumarin or a precursor like an O-allylated cinnamic acid ester. For instance, the Claisen rearrangement of an allyloxy coumarin can introduce an allyl group at a specific position, which can then be chemically modified. Synthesizing a 3-substituted coumarin via this method is less direct. A potential, albeit complex, route to the target scaffold might involve a Claisen rearrangement to introduce a functionalized side chain onto an 8-methoxy-substituted phenolic precursor, which is then cyclized and oxidized to form the final 3-glyoxyloyl coumarin structure.

Reformatsky Reaction in Benzopyranone Formation

The Reformatsky reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of metallic zinc. mdpi.comconnectjournals.com The key intermediate is an organozinc enolate, which is less reactive than a Grignard reagent, allowing for excellent functional group tolerance. connectjournals.com This reaction can be adapted for coumarin synthesis by reacting a salicylaldehyde derivative with the Reformatsky reagent derived from an α-bromoester. The initial product is a β-hydroxy ester, which can then undergo acid-catalyzed lactonization to yield the coumarin. nih.gov

For the synthesis of Coumarin, 3-glyoxyloyl-8-methoxy- , the starting aldehyde would be 2-hydroxy-3-methoxybenzaldehyde. The α-haloester would need to be a derivative that could lead to the glyoxyloyl group. A plausible reagent would be an ester of 2-bromo-3-oxobutanoic acid. The reaction with zinc would generate an organozinc intermediate that adds to the aldehyde. Subsequent workup and lactonization, followed by oxidative cleavage of the side chain, could potentially yield the target structure.

Heck-Lactonization Strategies for Heterocyclic Synthesis

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be employed in a tandem sequence with lactonization to synthesize coumarins. This strategy typically involves the reaction of an o-halophenol (usually o-iodophenol) with an acrylate (B77674) ester in the presence of a palladium catalyst and a base. The reaction proceeds via oxidative addition of palladium to the aryl halide, followed by insertion of the acrylate double bond and subsequent intramolecular cyclization (lactonization) with elimination of the palladium catalyst.

To apply this to the synthesis of Coumarin, 3-glyoxyloyl-8-methoxy- , one would start with 2-iodo-6-methoxyphenol. The coupling partner would need to be an acrylate ester bearing the precursor to the glyoxyloyl group at the α-position. For example, an acrylate derivative of a protected glyoxylic acid could be used. The success of this approach would depend on the compatibility of the functionalized acrylate with the palladium-catalyzed reaction conditions.

Targeted Synthesis of 3-Glyoxyloyl and 8-Methoxy Functionalized Coumarins

The synthesis of coumarins bearing an 8-methoxy group often begins with the cyclocondensation of a suitably substituted salicylaldehyde. For instance, the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, catalyzed by piperidine under fusion conditions, yields ethyl 8-methoxycoumarin-3-carboxylate. This ester serves as a versatile intermediate for further modifications at the 3-position.

While direct synthesis of "Coumarin, 3-glyoxyloyl-8-methoxy-" is not extensively documented, analogous structures such as 3-acyl and 3-aroyl coumarins have been prepared through various methods. A notable metal-free approach allows for the direct aroylation of coumarins using glyoxals, which could potentially be adapted for the introduction of a glyoxyloyl group. organic-chemistry.org This method offers a facile and efficient synthesis of 3-aroylcoumarins and, by extension, could be explored for the synthesis of 3-glyoxyloyl derivatives. organic-chemistry.org Another strategy involves the Knoevenagel condensation of salicylaldehydes with β-ketoesters, which can be catalyzed by various agents, including cellulosic sulfonic acid, to produce 3-acetylcoumarins. researchgate.net The synthesis of 3-acetylcoumarin (B160212) has been reported with an 88% yield from the reaction of salicylaldehyde and ethyl acetoacetate under solvent-free conditions using this catalyst. researchgate.netnih.gov Furthermore, a metal-free, TBHP-mediated regioselective C-H functionalization of coumarins with aromatic aldehydes provides a route to 3-aroyl coumarins. nih.gov

Development of 8-Methoxycoumarin-3-carboxamide Analogues: Synthetic Routes and Structural Diversity

The synthesis of 8-methoxycoumarin-3-carboxamide and its analogs is a well-established area, with multiple synthetic pathways developed to create a diverse range of structures.

A common route to 8-methoxycoumarin-3-carboxamides involves the ammonolysis of ethyl 8-methoxycoumarin-3-carboxylate. This reaction is typically carried out using ammonia (B1221849) derived from ammonium (B1175870) acetate (B1210297) under fusion conditions. This straightforward conversion provides the primary carboxamide, which can then be further modified. For example, N-substituted carboxamides can be synthesized by reacting the corresponding coumarin-3-carboxylic acid with various amines. This often involves the activation of the carboxylic acid, for instance, by converting it to the acid chloride using thionyl chloride, followed by reaction with the desired amine in a suitable solvent like dimethylformamide (DMF). benthamdirect.comthieme-connect.com

The following table summarizes a typical synthetic sequence for obtaining 8-methoxycoumarin-3-carboxamide and its derivatives:

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
13-Methoxy-2-hydroxybenzaldehydeDiethylmalonate, Piperidine, Fusion then EtOH refluxEthyl 8-methoxycoumarin-3-carboxylate- rsc.org
2Ethyl 8-methoxycoumarin-3-carboxylateAmmonium acetate, Fusion8-Methoxycoumarin-3-carboxamide53 rsc.org
38-Methoxycoumarin-3-carboxamide4N HCl, Acetic acid, Reflux8-Methoxycoumarin-3-carboxylic acid56 rsc.org

Further diversification of the 8-methoxycoumarin-3-carboxamide scaffold can be achieved through regioselective functionalization. Bromination of the coumarin ring is a common modification. For instance, the bromination of ethyl 8-methoxycoumarin-3-carboxylate at the 5-position can be achieved with good efficiency (71% yield) using bromine in glacial acetic acid. rsc.org This 5-bromo derivative can then be converted to the corresponding 5-bromo-8-methoxycoumarin-3-carboxamide. Similarly, direct bromination of 8-methoxycoumarin-3-carboxylic acid at the 5-position is also possible using bromine in glacial acetic acid at 60 °C. rsc.org

Acetylation of the carboxamide nitrogen provides another avenue for creating analogs. The reaction of 8-methoxycoumarin-3-carboxamide with acetic anhydride (B1165640) under reflux leads to the formation of N-acetyl-8-methoxycoumarin-3-carboxamide in a 61% yield. rsc.org These selective functionalizations allow for the systematic exploration of structure-activity relationships.

The following table outlines the conditions for these regioselective reactions:

ReactionSubstrateReagents and ConditionsProductYield (%)Reference
BrominationEthyl 8-methoxycoumarin-3-carboxylateBromine, Glacial acetic acidEthyl 5-bromo-8-methoxycoumarin-3-carboxylate71 rsc.org
Bromination8-Methoxycoumarin-3-carboxylic acidBromine, Glacial acetic acid, 60 °C5-Bromo-8-methoxycoumarin-3-carboxylic acid- rsc.org
Acetylation8-Methoxycoumarin-3-carboxamideAcetic anhydride, RefluxN-acetyl-8-methoxycoumarin-3-carboxamide61 rsc.org

Stereoselective Synthetic Transformations for Advanced Coumarin Architectures

The development of stereoselective methods for the synthesis of coumarin derivatives is crucial for accessing chiral molecules with specific biological activities. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in coumarin synthesis. benthamdirect.combeilstein-journals.orgnih.govresearchgate.net For instance, the organocatalyzed conjugate addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated aldehydes can lead to the formation of chiral hemiacetals, which are precursors to more complex, enantioenriched coumarin structures. beilstein-journals.org

One study reported the stereoselective synthesis of coumarin derivatives using 9-amino-9-deoxyepiquinine as an organocatalyst in the reaction of 4-hydroxycoumarin with variously substituted dibenzylideneacetones, achieving enantioselectivities in the range of 24-95%. researchgate.net Such methods are vital for creating advanced coumarin architectures with defined three-dimensional structures. The synthesis of dihydrocoumarins, which are prevalent in natural products, has also been a focus of stereoselective synthesis, with both metal-catalyzed and organocatalyzed approaches being developed. benthamdirect.com

Catalytic Systems and Green Chemistry in Coumarin Synthesis

The use of efficient catalytic systems and the adoption of green chemistry principles are paramount in modern organic synthesis to enhance reaction efficiency and minimize environmental impact. rsc.orgeurekalert.org

Transition-metal catalysis has provided powerful and mild methodologies for the synthesis and functionalization of coumarins. thieme-connect.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents at the 3-position of the coumarin ring. For example, the Heck coupling reaction of 3-bromocoumarin with alkenes, cycloalkenes, and alkynes, catalyzed by palladium complexes, allows for the synthesis of a variety of 3-substituted coumarins. rsc.orgnih.gov The site-selective introduction of an aryl moiety at the 3-position of the coumarin ring can also be achieved through palladium-catalyzed cross-coupling reactions. thieme-connect.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the annulative coupling of coumarin-3-carboxylic acids with alkynes. nii.ac.jp This reaction proceeds via a carboxy-directed C4-H bond cleavage to furnish substituted pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp Theoretical studies have also investigated the mechanisms of rhodium-catalyzed cycloaddition reactions for coumarin synthesis. nih.gov Furthermore, rhodium-catalyzed oxidative C-H activation and cyclization of phosphinic acids with alkynes have been developed to produce phosphaisocoumarins. nih.gov

The following table provides examples of metal-catalyzed reactions in coumarin synthesis:

Metal CatalystReaction TypeSubstratesProduct TypeReference
PalladiumHeck Coupling3-Bromocoumarin, Alkenes/Alkynes3-Substituted Coumarins rsc.org
PalladiumCross-CouplingCoumarin, Iodoarenes3-Arylcoumarins thieme-connect.comnih.gov
RhodiumAnnulative CouplingCoumarin-3-carboxylic acids, AlkynesPyrano[3,4-c]chromene-4,5-diones nii.ac.jp
RhodiumOxidative C-H Activation/CyclizationPhosphinic acids, AlkynesPhosphaisocoumarins nih.gov

Metal-Free and Environmentally Benign Protocols for Coumarin Synthesis

The development of synthetic methodologies that are both metal-free and environmentally benign is a cornerstone of modern green chemistry. In the context of coumarin synthesis, significant efforts have been directed toward replacing hazardous reagents and solvents with safer, more sustainable alternatives. These protocols often focus on the Knoevenagel condensation reaction, a classical and highly effective method for forming the coumarin scaffold from substituted salicylaldehydes and active methylene compounds. nih.govtandfonline.com Such approaches not only minimize environmental impact but also frequently offer advantages like operational simplicity, lower costs, and high atom economy. bhu.ac.in

Research in this area has explored a variety of metal-free catalysts, alternative energy sources like microwave and ultrasound, and the use of non-toxic, recyclable solvents such as water or deep eutectic solvents (DES). nih.govkjscollege.combenthamdirect.com These green methodologies are particularly relevant for synthesizing coumarin-3-carboxylic acids and their esters, which are direct precursors or close structural analogs to compounds like Coumarin, 3-glyoxyloyl-8-methoxy-.

Organocatalysis in Green Solvents

A prominent metal-free strategy involves the use of small organic molecules as catalysts. L-proline, a naturally occurring amino acid, has been identified as an effective catalyst for the Knoevenagel condensation to produce 3-substituted coumarins. researchgate.netbenthamdirect.com In one study, the combination of L-proline as a catalyst and triethanolamine (B1662121) as the reaction medium enabled the synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate in just 30 minutes at room temperature, achieving a high yield. researchgate.net This highlights the potential of using biodegradable and readily available organocatalysts.

Similarly, other basic catalysts such as piperidine have been used effectively, particularly under solvent-free microwave irradiation conditions, which significantly shortens reaction times. kjscollege.com The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, serves a dual role as both the solvent and the catalyst, providing an efficient and recyclable medium for the synthesis of coumarin derivatives with excellent yields. benthamdirect.com

Table 1: Organocatalytic Synthesis of 3-Substituted Coumarin Analogs

Salicylaldehyde Reactant Active Methylene Compound Catalyst Solvent/Medium Conditions Product Yield (%) Reference
Salicylaldehyde Ethyl Acetoacetate L-proline Triethanolamine Room Temp, 30 min 3-Acetylcoumarin 96 researchgate.net
Salicylaldehyde Diethyl Malonate Choline Chloride:Urea (1:2) Choline Chloride:Urea (1:2) 80 °C Ethyl coumarin-3-carboxylate 98 benthamdirect.com
Salicylaldehyde Meldrum's Acid Sodium Azide Water Room Temp Coumarin-3-carboxylic acid 99 nih.gov

Ultrasound and Microwave-Assisted Synthesis

The application of alternative energy sources like ultrasound and microwave irradiation represents another significant advancement in the green synthesis of coumarins. Ultrasound-assisted synthesis has been shown to accelerate reaction rates and improve yields. For instance, the Knoevenagel condensation between various salicylaldehydes and 1,3-dicarbonyl compounds has been successfully conducted under solvent-free conditions using ultrasonic irradiation, leading to good yields of 3-substituted coumarins. nih.govkjscollege.com

Microwave-assisted synthesis, often performed under solvent-free conditions, provides a rapid and efficient pathway to coumarin derivatives. kjscollege.comslideshare.net The reaction of salicylaldehydes with ethyl acetate derivatives in the presence of piperidine under microwave irradiation is a notable example of a solvent-free approach that quickly yields coumarin products. kjscollege.com Another green protocol uses waste curd water, an acidic bio-solvent, to catalyze the reaction between 2-hydroxybenzaldehydes and dimethyl malonate under ultrasonic irradiation, producing coumarin-3-carboxylic acids in good to excellent yields. eurjchem.com

Table 2: Green Synthesis of Coumarin-3-Carboxylic Acid Analogs Using Alternative Energy | Salicylaldehyde Reactant | Active Methylene Compound | Catalyst/Medium | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | o-Vanillin | Dimethyl Malonate | Lithium Sulfate | Ultrasound, Solvent-free | Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 96-97 | sapub.org | | 2-Hydroxybenzaldehydes | Dimethyl Malonate | Waste Curd Water | Ultrasound, 40 °C | Coumarin-3-carboxylic acid derivatives | Good to Outstanding | eurjchem.com | | Substituted Salicylaldehydes | Malonic Acid | Potassium 1,2,3,6-Tetrahydrophthalimide | Water | Room Temp, 1-5 hr | 3-Carboxycoumarins | 85-95 | bhu.ac.in | | Substituted Salicylaldehydes | Ethyl Cyanoacetate | Potassium 1,2,3,6-Tetrahydrophthalimide | Water | Room Temp, 1-5 hr | 3-Cyanocoumarins | 85-95 | bhu.ac.in |

These metal-free and environmentally conscious methods demonstrate a clear trend towards sustainable chemical production. By focusing on organocatalysis, green solvents, and energy-efficient reaction conditions, the synthesis of key coumarin intermediates can be achieved with minimal environmental impact, paving the way for the greener production of complex derivatives.

Chemical Reactivity and Mechanistic Investigations of Coumarin, 3 Glyoxyloyl 8 Methoxy

Reactivity Profiles of the Glyoxyloyl Moiety at the 3-Position

The glyoxyloyl group at the 3-position of the coumarin (B35378) ring is a key driver of its reactivity. This α-ketoacyl moiety possesses two electrophilic centers: the aldehydic and the ketonic carbonyl carbons. This dual electrophilicity allows for a range of reactions with nucleophiles. 3-Acyl(aroyl)coumarins are recognized as difunctional compounds with both electrophilic and nucleophilic properties. acgpubs.org The C4 position and the carbonyl carbon of the acyl group can act as electrophiles. acgpubs.org

The reactivity of 3-acyl coumarins has been explored in multicomponent reactions, highlighting their utility in synthesizing complex heterocyclic systems. nih.gov For instance, the reaction of 3-acetylcoumarins in such settings demonstrates the accessibility of the acyl group's carbonyl for nucleophilic attack. nih.gov In the case of Coumarin, 3-glyoxyloyl-8-methoxy-, the terminal aldehyde of the glyoxyloyl group is expected to be highly reactive towards nucleophiles, leading to the formation of various adducts.

Reaction Type Reactant Expected Product Significance
Nucleophilic AdditionAmines, HydrazinesHydrazones, Schiff basesFormation of new C-N bonds, synthesis of bioactive heterocycles
Wittig ReactionPhosphonium (B103445) ylidesα,β-Unsaturated ketonesCarbon-carbon bond formation, extension of conjugation
Aldol CondensationKetones, Estersβ-Hydroxy-α-ketoestersCreation of complex acyclic and cyclic systems

Influence of the 8-Methoxy Group on Reaction Selectivity and Kinetics

The presence of an 8-methoxy group significantly modulates the electronic properties of the coumarin nucleus. As an electron-donating group, it increases the electron density of the benzene (B151609) ring, thereby influencing the rates and regioselectivity of electrophilic substitution reactions. This electronic effect can also be transmitted through the coumarin system to affect the reactivity of the 3-glyoxyloyl moiety.

Annulation and Ring-Forming Reactions for π-Extended Coumarin Systems

The 3-glyoxyloyl group is a versatile handle for the construction of fused heterocyclic systems, leading to π-extended coumarins with interesting photophysical properties. Annulation reactions involving both the carbonyl groups of the glyoxyloyl moiety and the reactive C4 position of the coumarin ring can lead to the formation of novel polycyclic aromatic compounds.

For example, reactions of 3-acylcoumarins with binucleophiles can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic rings. The reaction of 3-bromoacetylcoumarin with arylamines followed by treatment with ammonium (B1175870) thiocyanate (B1210189) yields imidazoline (B1206853) derivatives, demonstrating a pathway to fused systems. acgpubs.org A similar strategy could be envisioned for Coumarin, 3-glyoxyloyl-8-methoxy-, where the glyoxyloyl group serves as the foundation for building additional rings.

Nucleophilic and Electrophilic Reactivity Studies of the Coumarin Nucleus

The coumarin nucleus itself is susceptible to both nucleophilic and electrophilic attack. The α,β-unsaturated lactone system makes the C4 position electrophilic and prone to Michael addition reactions. The initial interaction of alkali on 3-carboethoxycoumarin is the opening of the pyrone ring. isca.me The benzene part of the coumarin can undergo electrophilic aromatic substitution.

A Molecular Electron Density Theory (MEDT) study of the nitration of coumarin in sulfuric acid indicated that the electrophilic attack predominantly occurs at the C6 position. mdpi.com The presence of the 8-methoxy group in Coumarin, 3-glyoxyloyl-8-methoxy- would further activate the benzene ring towards electrophilic attack, potentially influencing the position of substitution. The electrophilicity and nucleophilicity indices of coumarin have been calculated, classifying it as a strong electrophile and a moderate nucleophile. mdpi.com

Position Type of Reactivity Example Reaction Influence of Substituents
C4ElectrophilicMichael AdditionElectron-withdrawing groups at C3 enhance reactivity.
C6ElectrophilicNitration, HalogenationElectron-donating groups (like 8-methoxy) activate this position.
Lactone CarbonylElectrophilicHydrolysis, AminolysisRing-opening reactions. isca.me

C-H Activation Strategies for Advanced Coumarin Functionalization

Modern synthetic methodologies, such as C-H activation, offer powerful tools for the late-stage functionalization of complex molecules like coumarins. These strategies allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

While specific C-H activation studies on Coumarin, 3-glyoxyloyl-8-methoxy- are not widely reported, research on related coumarin systems provides valuable insights. For instance, C-H/C-H cross-coupling reactions between 7-aminocoumarins and 1,2,4-triazines have been developed. researchgate.net The application of such methods to the 8-methoxycoumarin (B1348513) scaffold could enable the introduction of new functional groups at various positions on the aromatic ring, further diversifying the chemical space of these compounds. Ionic liquids have been utilized as solvents and catalysts in C-H activation reactions for C-C and C-N bond formation. frontiersin.org

Oxidative and Reductive Transformations within the Coumarin Framework

The coumarin framework and its substituents can undergo various oxidative and reductive transformations. The double bond in the pyrone ring can be a target for oxidation, potentially leading to the formation of epoxides. The metabolism of coumarin in rodents can lead to the formation of a toxic 3,4-coumarin epoxide. wikipedia.org This epoxide is unstable in aqueous solution and rearranges to o-hydroxyphenylacetaldehyde. nih.gov

The glyoxyloyl group contains two carbonyl functions that can be selectively reduced. Reduction of the aldehyde would yield a primary alcohol, while reduction of the ketone would afford a secondary alcohol. Chemo-selective reduction of the endocyclic double bond in 3-substituted coumarins has been achieved using o-phenylenediamine (B120857) and benzaldehyde. acgpubs.org Furthermore, studies have shown that certain coumarin derivatives can modulate the levels of reactive oxygen species. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural framework of molecules. For coumarin (B35378) derivatives, FT-IR and Raman spectra offer insights into the characteristic vibrations of the benzopyrone core and its substituents.

The vibrational spectra of substituted coumarins are complex but can be assigned by comparison with known coumarin data and theoretical calculations. ijres.orgijcrar.com The most characteristic bands are associated with the carbonyl groups and the aromatic system.

For a molecule like 3-acetyl-8-methoxy-coumarin, a close analogue, the spectrum is dominated by several key vibrations. The lactone carbonyl (C=O) stretching vibration of the pyrone ring typically appears as a very strong band in the FT-IR spectrum, generally in the region of 1700-1740 cm⁻¹. researchgate.net In 3-acetylcoumarin (B160212), a band at 1715 cm⁻¹ has been attributed to the C=O stretching of the carboxylic group. researchgate.net The additional ketone carbonyl of the 3-acyl group would be expected to absorb in a similar region, often at a slightly lower wavenumber.

Other significant vibrational modes for this class of compounds include:

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region arise from the C=C stretching vibrations within the benzene (B151609) and pyrone rings. scispace.com

C-O Stretching: The C-O-C stretching of the lactone ring and the Ar-O-CH₃ stretching of the methoxy (B1213986) group typically produce strong bands in the 1000-1300 cm⁻¹ range. researchgate.net For instance, C-O stretching vibrations in acetyl coumarin have been observed at 1234 cm⁻¹ and 928 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group appears in the 2845-2963 cm⁻¹ range. researchgate.netscispace.com

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

The Raman spectrum provides complementary information, particularly for the non-polar C=C bonds of the aromatic system, which often show strong Raman scattering. rsc.org

Table 1: Representative Vibrational Frequencies for Substituted Coumarins

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity (FT-IR) Source(s)
Aromatic C-H Stretch 3000 - 3100 Medium researchgate.net
Aliphatic C-H Stretch (Methoxy) 2845 - 2965 Medium scispace.com
Lactone C=O Stretch 1700 - 1740 Very Strong researchgate.netresearchgate.net
3-Acyl C=O Stretch 1680 - 1715 Strong researchgate.net
Aromatic C=C Stretch 1450 - 1620 Variable scispace.com

Vibrational spectroscopy is sensitive to the molecular environment. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds are common in coumarin structures and can influence the position and shape of the vibrational bands. mdpi.com These interactions can cause a shift in the C=O stretching frequency to lower wavenumbers and a broadening of the band. Intramolecular interactions, such as resonance effects between the substituents and the coumarin ring system, also fundamentally determine the bond strengths and, consequently, their vibrational frequencies. The stability of the coumarin core is enhanced by extensive electron delocalization, which can be studied through methods like Natural Bond Orbital (NBO) analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

NMR spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of an 8-methoxy-3-acyl coumarin would show a distinct set of signals confirming the presence and connectivity of each part of the molecule.

¹H NMR: In derivatives of 8-methoxycoumarin-3-carboxamide, the methoxy group (OCH₃) protons typically appear as a sharp singlet at around δ 3.9 ppm. mdpi.com The protons on the aromatic ring appear as multiplets in the δ 7.3-8.0 ppm region. mdpi.com A key signal for 3-substituted coumarins is the singlet for the proton at the C4 position (H-4), which is often found significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the pyrone ring; in some 8-methoxycoumarin (B1348513) derivatives, this signal appears as high as δ 8.8 ppm. mdpi.com The protons of the 3-substituent would have their own characteristic signals. For the glyoxyloyl group (-CO-CHO), one would expect a highly deshielded singlet for the aldehydic proton, likely above δ 9.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The carbonyl carbons are the most downfield, with the lactone and ketone carbons typically appearing in the δ 160-195 ppm range. mdpi.comnih.gov The carbon of the methoxy group is found around δ 56-57 ppm. mdpi.com The remaining aromatic and vinylic carbons of the coumarin ring system are observed between δ 100-155 ppm. mdpi.comresearchgate.net

Table 2: Expected NMR Chemical Shifts (δ, ppm) for 3-Acyl-8-Methoxy-Coumarin Analogues

Atom Position ¹H NMR (ppm) ¹³C NMR (ppm) Source(s)
C2 (C=O, Lactone) - ~160-163 mdpi.com
C3 - ~115-125 mdpi.com
C4 ~8.4-8.8 (s) ~145-150 mdpi.commdpi.com
C4a - ~114-118 researchgate.net
C5 ~7.3-7.6 (m) ~115-125 mdpi.com
C6 ~7.3-7.6 (m) ~120-130 mdpi.com
C7 ~7.3-7.6 (m) ~112-120 mdpi.com
C8 - ~145-150 mdpi.com
C8a - ~150-152 researchgate.net
8-OCH₃ ~3.9 (s) ~56-57 mdpi.com
3-CO-R (C=O) - ~190-195 mdpi.com

Predicted values based on typical ranges for similar functional groups.

While the coumarin ring system is largely planar, the orientation of substituents, particularly at the 3-position, can vary. mdpi.com X-ray crystallography studies on related compounds show that bulky substituents can lead to altered orientations of the ester or ketone groups relative to the coumarin plane. mdpi.com While dynamic NMR studies are not commonly reported for simple coumarins due to high rotational barriers, they could in principle be used to study restricted rotation around the C3-C(acyl) bond if the substituent is sufficiently bulky. NOESY experiments can be used to establish the spatial proximity between protons on the substituent and those on the coumarin core, confirming the conformation in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of coumarin itself shows peaks around 210 nm and 320 nm. aatbio.comasianpubs.org The introduction of substituents dramatically alters the absorption profile.

For 3-acetyl-8-methoxy-coumarin dissolved in dichloromethane, an intense absorption maximum is observed at 316 nm. asianpubs.org This is red-shifted compared to the parent coumarin molecule. asianpubs.org The shift is attributed to the combined electronic effects of the electron-donating methoxy group at the 8-position and the electron-withdrawing acetyl group at the 3-position. asianpubs.org These substituents extend the π-conjugated system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at a longer wavelength. asianpubs.orgasianpubs.org The transitions are typically of a π → π* nature, though n → π* transitions associated with the carbonyl oxygens also occur, usually with much lower intensity. nih.gov The solvent environment can also influence the position of the absorption maxima. researchgate.net

Absorption Maxima and Extinction Coefficients in Various Solvents

The electronic absorption spectra of coumarin derivatives, including those with structural similarities to 3-glyoxyloyl-8-methoxy-coumarin, are influenced by the solvent environment. While specific data for 3-glyoxyloyl-8-methoxy-coumarin is not extensively detailed in the provided results, the behavior of related compounds allows for informed inferences. For instance, the absorption spectra of various aminocoumarins are affected by the addition of acids like H₂SO₄. bohrium.com The absorption and fluorescence spectra of substituted coumarins are investigated in different solvents and polymer matrices, with substitutions including electron-donating groups like OCH₃. The photophysical properties of coumarin-7 dye show good linear correlations with the Lippert-Mataga solvent polarity parameter (Δf) up to a certain point. nih.gov

To illustrate the typical solvent-dependent absorption characteristics of related coumarins, the following interactive data table shows the absorption maxima (λ_max_) for 3-acetyl-8-methoxy-coumarin and its dibromo-derivative in different solvents.

CompoundSolventλ_max (nm)
3-acetyl-8-methoxy-coumarinDichloromethane295
3-(2,2′-dibromoacetyl)-8-methoxy-coumarinDichloromethane295

Note: This data is for structurally related compounds and serves as an illustrative example.

Solvatochromism and Solvent Polarity Effects on Electronic Transitions

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts with solvent polarity, is a key characteristic of many coumarin derivatives. This is attributed to changes in the electronic distribution in the ground and excited states upon interaction with solvent molecules. For coumarin-7, the photophysical properties show a linear relationship with the solvent polarity parameter (Δf) up to a value of approximately 0.31. nih.gov Beyond this, significant deviations suggest a change in the de-excitation pathway. nih.gov The addition of acids to solutions of aminocoumarins can also induce shifts in their absorption spectra. bohrium.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular mass of a compound and for elucidating its fragmentation pathways under specific ionization conditions. For coumarin derivatives, electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns. benthamopen.comresearchgate.net A common fragmentation pathway for the coumarin core involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com High-resolution mass spectrometry can distinguish between fragments with the same nominal mass, such as CO, C₂H₄, and CH₂N. benthamopen.com In the case of 8-methoxycoumarin-3-carboxamides, electron impact ionization mass spectra show ion peaks corresponding to their respective molecular formulas. nih.gov The fragmentation of protonated coumarin has been studied using electrospray ionization (ESI)-mass spectrometry, revealing the elimination of two CO molecules and CO₂. nih.gov The mass spectra of various coumarin derivatives, including those with methoxy groups, have been reported, providing valuable information for structural identification. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict the properties of coumarin (B35378) derivatives. e-journals.inajchem-a.com

Geometry Optimization and Validation with Experimental Data

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For coumarin derivatives, this is often achieved using DFT methods, such as the B3LYP functional with a 6-31G(d) basis set. asianpubs.orgasianpubs.org

In a study on the closely related compound, 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin, researchers performed such an optimization. asianpubs.orgasianpubs.org The resulting theoretical geometry, including bond lengths and angles, was then compared with experimental data obtained from single-crystal X-ray crystallography. asianpubs.orgresearchgate.net The findings indicated that the optimized geometric parameters were in good agreement with the experimental data, thereby validating the computational method's accuracy for this class of molecules. asianpubs.orgasianpubs.org This validation is crucial as it provides confidence in the other predicted properties for which experimental data may not be available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. edu.krd The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. ajchem-a.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes molecular reactivity, stability, and optical properties. ajchem-a.comedu.krd

For the analogues 3-acetyl-8-methoxy-coumarin and its dibromo-derivative, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-31G(d) level. asianpubs.org The introduction of electron-withdrawing bromine atoms in the 3-acetyl group resulted in a stabilization of the LUMO and a smaller energy gap, which corresponds to a bathochromic (red) shift in the absorption spectrum. asianpubs.org This demonstrates how substitution can tune the electronic properties of the coumarin core.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
3-acetyl-8-methoxy-coumarin -6.350-2.3943.956
3-(2,2′-dibromoacetyl)-8-methoxy-coumarin -6.210-2.5143.696

Data sourced from a DFT study on related coumarin derivatives. asianpubs.org

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.com The MESP map displays regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-poor and prone to nucleophilic attack. mdpi.comnih.gov

For coumarin derivatives, MESP analysis typically reveals negative potential around the carbonyl oxygen atoms of the lactone ring and the substituent at the 3-position, identifying them as key sites for nucleophilic interaction. mdpi.com Conversely, positive potential is often located on the hydrogen atoms. mdpi.com While a specific MESP map for Coumarin, 3-glyoxyloyl-8-methoxy- is not available, analysis of similar structures confirms this method's utility in pinpointing the most reactive sites for potential chemical reactions or intermolecular interactions. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). e-journals.in The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2).

In studies of coumarin derivatives, NBO analysis is used to understand the intramolecular charge transfer (ICT) that is often responsible for their unique photophysical properties. e-journals.in The analysis can identify key stabilizing interactions, such as the delocalization of lone pair electrons from the methoxy (B1213986) oxygen into adjacent antibonding orbitals. For Coumarin, 3-glyoxyloyl-8-methoxy-, NBO analysis would be instrumental in quantifying the electronic interplay between the electron-donating 8-methoxy group and the electron-withdrawing 3-glyoxyloyl group, mediated by the coumarin π-system.

Reorganization Energy and Huang-Rhys Factors for Spectroscopic Transitions

Reorganization energy is a crucial concept in the study of charge transfer and transport processes. It represents the energy required to distort the geometry of a molecule from its neutral equilibrium state to the equilibrium geometry of its charged state (and vice versa) without the electron actually being transferred. It has two components: an internal contribution from changes in bond lengths and angles, and an external contribution from the relaxation of the surrounding medium. A low reorganization energy is desirable for efficient charge transport materials.

The Huang-Rhys factor (S) is related to the reorganization energy and describes the strength of the coupling between electronic transitions and vibrations (electron-phonon coupling). It influences the shape and width of absorption and emission spectra. While these parameters are vital for a complete understanding of the photophysics of coumarin dyes, specific calculations for Coumarin, 3-glyoxyloyl-8-methoxy- or its close analogues are not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronic excited states. mdpi.com It is a powerful tool for simulating UV-visible absorption and emission (fluorescence) spectra. researchgate.net

TD-DFT calculations can predict the vertical excitation energies (corresponding to absorption maxima) and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.commdpi.com For fluorescent molecules like coumarins, TD-DFT can also be used to optimize the geometry of the first excited state to simulate emission spectra and predict properties like the Stokes shift (the difference between absorption and emission maxima). researchgate.net In studies of various coumarin derivatives, TD-DFT has successfully reproduced experimental spectral shifts resulting from different substitutions. researchgate.net For the analogue 3-acetyl-8-methoxy-coumarin, experimental work shows an intense absorption at 316 nm and a blue emission maximum at 458 nm. asianpubs.org TD-DFT would be the computational method of choice to simulate these spectra and assign the electronic transitions involved, which are typically π → π* in nature for such chromophores. mdpi.com

Quantum Chemical Simulations for Dipole Moments and Non-Linear Optical (NLO) Properties

Quantum chemical simulations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules, including their dipole moments and non-linear optical (NLO) characteristics. Such studies are crucial for the design of new materials for optoelectronic applications.

Research on 3-acetyl-8-methoxy-coumarin and its derivative, 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin , has utilized DFT calculations at the B3LYP/6-31G(d) level to optimize their molecular structures and determine their electronic properties. researchgate.netasianpubs.orgasianpubs.org The optimized geometry parameters from these simulations have shown good agreement with experimental data obtained from single-crystal X-ray crystallography. researchgate.netasianpubs.org

A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and its potential for charge transfer, which is fundamental to its NLO properties. researchgate.netasianpubs.org

For 3-acetyl-8-methoxy-coumarin , the calculated HOMO and LUMO energies are -6.350 eV and -2.394 eV, respectively, resulting in an energy gap of approximately 3.956 eV. asianpubs.org In comparison, its brominated derivative, 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin , exhibits a smaller energy gap of 3.696 eV, with HOMO and LUMO levels at -6.210 eV and -2.514 eV. asianpubs.org This reduction in the energy gap in the brominated compound suggests a bathochromic (red) shift in its absorption spectrum compared to the parent acetyl compound. asianpubs.org These computational findings are instrumental in understanding the photophysical properties of these molecules, both of which exhibit strong blue emission under ultraviolet light. researchgate.netasianpubs.org

Interactive Data Table: HOMO-LUMO Energies and Gap of 3-Acetyl-8-methoxycoumarin Derivatives asianpubs.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3-acetyl-8-methoxy-coumarin-6.350-2.3943.956
3-(2,2′-dibromoacetyl)-8-methoxy-coumarin-6.210-2.5143.696

Molecular Docking Studies for Investigating Ligand-Macromolecule Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a coumarin derivative, might interact with a biological target, typically a protein.

In the context of 8-methoxycoumarin (B1348513) derivatives, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents. For instance, a series of novel 8-methoxycoumarin-3-carboxamides have been synthesized and their anticancer potential evaluated through molecular docking. nih.gov One study investigated the binding affinity of these compounds with the tubulin protein (PDB code: 4yh2), a key target in cancer therapy. nih.gov The docking analysis for a particularly potent derivative, compound 5 in the study (a brominated 8-methoxycoumarin-3-carboxamide), revealed a strong binding affinity to the active site of tubulin. nih.gov This strong interaction was attributed to the formation of hydrogen bonds and hydrophobic interactions, supporting its potential as a tubulin inhibitor. nih.gov

Another study focused on the design of 3-substituted 8-methoxycoumarin derivatives as potential agents against breast cancer. mdpi.com Molecular docking simulations were performed for a promising compound (Compound 6 in the study) with target proteins such as aromatase cytochrome P450. mdpi.com These computational experiments help in understanding the binding interactions and identifying the key amino acid residues responsible for the compound's biological activity. mdpi.com

Furthermore, the introduction of different substituents at the 3-position of the 8-methoxycoumarin scaffold has been shown to significantly influence the binding affinity and cytotoxic activity. For example, the introduction of an acetyl group to a 8-methoxycoumarin-3-carboxamide was found to improve cytotoxic activity, suggesting the acetyl group may provide a crucial hydrogen bonding site for interaction with target proteins. nih.gov Conversely, the combination of certain substituents, such as both acetyl and bromo groups, was suggested to potentially cause steric hindrance, which could negatively impact the compound's cytotoxic potential. nih.gov The hydrolysis of an 8-methoxycoumarin-3-carboxamide to its corresponding 8-methoxycoumarin-3-carboxylic acid derivative also demonstrated a significant improvement in antiproliferative activity, highlighting the importance of the hydrogen bonding acceptor group at the 3-position for cytotoxicity. nih.gov

These studies underscore the critical role of molecular docking in rational drug design, allowing for the prediction of ligand-protein interactions and guiding the synthesis of more potent and selective therapeutic agents.

Photophysical Properties and Luminescence Studies

Fluorescence Spectroscopy: Emission Maxima, Quantum Yields, and Lifetimes

The fluorescence properties of coumarins are highly sensitive to their substitution pattern. For instance, studies on 3-acetyl-8-methoxy-coumarin, a close structural analog of the title compound, reveal that it exhibits strong blue emission under ultraviolet excitation. researchgate.net The introduction of further electron-withdrawing substituents, such as bromine atoms on the acetyl group to form 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin, leads to a red-shift in the emission maximum. This bathochromic shift is attributed to an enhanced intramolecular charge transfer character in the excited state. researchgate.net

The quantum yield of fluorescence (Φf) and the excited-state lifetime (τ) are critical parameters that define the efficiency and dynamics of the emission process. For many coumarin (B35378) derivatives, these values are strongly influenced by the solvent environment and the nature of the substituents. For example, some 7-(diethylamino)coumarin derivatives are known to have high fluorescence quantum yields in various solvents. researchgate.net While specific values for Coumarin, 3-glyoxyloyl-8-methoxy- are not reported, it is reasonable to infer that the glyoxyloyl group, being a strong electron-withdrawing group, would significantly influence these parameters.

To illustrate the typical photophysical data for related coumarin compounds, the following table summarizes the properties of some representative derivatives.

CompoundSolventEmission Maxima (λem, nm)Quantum Yield (Φf)Lifetime (τ, ns)
3-Acetyl-8-methoxy-coumarinDichloromethane432Not ReportedNot Reported
3-(2,2′-dibromoacetyl)-8-methoxy-coumarinDichloromethane458Not ReportedNot Reported
7-Hydroxy-3-(4-methylthiazolyl)-coumarinEthanol4850.62Not Reported
Coumarin 30Ethanol500Not Reported1.9 ± 0.3

Data for 3-acetyl-8-methoxy-coumarin and its dibromo-derivative from researchgate.net. Data for 7-hydroxy-3-(4-methylthiazolyl)-coumarin from researchgate.net. Data for Coumarin 30 from researchgate.net.

Exploration of Excited State Dynamics and Relaxation Pathways

Upon absorption of light, coumarin derivatives can undergo various relaxation processes from the excited state. These pathways determine the efficiency of fluorescence and can include non-radiative decay channels.

A key deactivation pathway in many "push-pull" coumarins is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com In the initially formed locally excited (LE) or planar intramolecular charge transfer (ICT) state, the molecule is largely planar. However, in polar solvents, rotation around the single bond connecting the donor and acceptor moieties can lead to the formation of a non-planar TICT state, which is often non-emissive or weakly emissive. mdpi.comresearchgate.net This process provides an efficient non-radiative decay channel, leading to a decrease in the fluorescence quantum yield. researchgate.net

For a molecule like Coumarin, 3-glyoxyloyl-8-methoxy-, the rotation could occur around the bond connecting the glyoxyloyl group to the coumarin ring. The formation and stabilization of a TICT state would be highly dependent on the polarity of the solvent, with more polar solvents expected to favor the formation of the highly polar TICT state. rsc.org The study of cinnamoyl-coumarin derivatives has shown that the formation of a TICT state can be theoretically modeled and is associated with a large bathochromic shift and a decrease in fluorescence intensity in polar solvents. rsc.org

Structure-Photophysical Property Relationships: Impact of Substituents on Luminescence

The luminescent properties of coumarins are intricately linked to their molecular structure. The nature and position of substituents on the coumarin core allow for fine-tuning of the absorption and emission characteristics.

The presence of an electron-donating group, such as the methoxy (B1213986) group at the C-8 position in the title compound, generally increases the electron density of the coumarin ring system. Conversely, the electron-withdrawing glyoxyloyl group at the C-3 position acts as an electron sink. This donor-acceptor arrangement is a well-established strategy for red-shifting the emission of coumarins and enhancing their ICT character. researchgate.net Research on various coumarin derivatives has demonstrated that increasing the electron-withdrawing strength of the substituent at the 3-position typically leads to a bathochromic shift in both the absorption and emission spectra. researchgate.net For example, replacing a methyl group with a more electron-withdrawing group at the 3-position of a 7-hydroxycoumarin derivative resulted in altered spectral properties. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena and Solid-State Photophysics

Many fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregated form. However, a class of molecules known as Aggregation-Induced Emission (AIE) luminogens exhibit the opposite behavior, with enhanced fluorescence in the aggregated state. rsc.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. rsc.org

Coumarin derivatives have been shown to exhibit AIE. researchgate.netnih.govacs.orgnih.gov The AIE phenomenon in these compounds is often linked to the restriction of twisted intramolecular charge transfer (TICT) in the aggregated state. researchgate.netnih.gov For a molecule like Coumarin, 3-glyoxyloyl-8-methoxy-, which has a rotatable glyoxyloyl group, it is plausible that it could exhibit AIE. In dilute solution, the molecule might have low fluorescence due to the formation of a non-emissive TICT state via rotation of the C-C bond. In the aggregated or solid state, the restriction of this rotation could block the TICT pathway and lead to a significant enhancement of fluorescence.

Solvent Polarity and Environmental Effects on Fluorescence Characteristics

The fluorescence of "push-pull" coumarins is often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. researchgate.net An increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the emission spectrum. This is because the excited state of these molecules often has a larger dipole moment than the ground state due to the charge transfer character. rsc.org More polar solvents can better stabilize the more polar excited state, thus lowering its energy and resulting in emission at longer wavelengths. rsc.org

For Coumarin, 3-glyoxyloyl-8-methoxy-, it is expected to exhibit positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents. This property makes such compounds valuable as fluorescent probes for sensing the polarity of their microenvironment, for instance, in biological systems or polymers. The extent of the solvatochromic shift can provide insights into the change in dipole moment upon excitation and the nature of the excited state.

Applications in Materials Science and Advanced Technologies

Development as Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The intrinsic photoluminescent properties of coumarin (B35378) derivatives make them prime candidates for use in organic electronic devices. Research has identified that coumarins functionalized with specific donor and acceptor groups can be tailored for applications in both OLEDs and organic solar cells (OSCs).

Derivatives such as 3-acetyl-8-methoxy-coumarin are considered good candidates for these optical applications. researchgate.net The key to their suitability lies in their molecular architecture, which often follows a Donor-π-Acceptor (D-π-A) design. This arrangement facilitates intramolecular charge transfer (ICT), a crucial process for modulating the electronic and optical properties of the material. researchgate.net In this context, the methoxy (B1213986) group at the 8-position and the glyoxyloyl group at the 3-position can act as electron-donating and electron-withdrawing moieties, respectively, influencing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.netasianpubs.org

The optimization of these energy levels is critical for efficient device performance. In OSCs, for instance, the alignment of the donor's HOMO and the acceptor's LUMO levels dictates the open-circuit voltage, a key parameter for cell efficiency. e3s-conferences.org The strong fluorescence and high thermal stability of coumarin derivatives are also advantageous for the development of durable and efficient OLEDs. researchgate.net

Table 1: Photophysical Properties of a Related 8-Methoxycoumarin (B1348513) Derivative This table presents data for 3-acetyl-8-methoxy-coumarin, a structurally similar compound, to illustrate the typical optical characteristics of this class of molecules.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Observed EmissionReference
3-Acetyl-8-methoxy-coumarin356434Strong Blue asianpubs.org
3-(2,2'-dibromoacetyl)-8-methoxy-coumarin355433Strong Blue asianpubs.org

Utilization as Fluorescent Markers and Chemosensors

The inherent fluorescence of the coumarin core is highly sensitive to its local environment and substitution pattern, making it an excellent scaffold for developing fluorescent markers and chemosensors. mdpi.com Derivatives of 8-methoxycoumarin exhibit strong blue emission under UV light, a property that can be harnessed for imaging and detection applications. researchgate.netasianpubs.org

The creation of effective coumarin-based fluorescent probes hinges on several key design principles. The primary strategy involves modifying the coumarin core with specific substituents that can interact with a target analyte. rsc.orgrsc.org These modifications are typically made at the 3 and 7-positions, though the 8-position, as seen in this compound, also plays a significant role in tuning the electronic properties. rsc.org

Key design considerations include:

High Fluorescence Quantum Yield: The probe should be highly fluorescent in either its free or bound state to ensure a strong signal. scispace.com

Large Stokes Shift: A significant separation between the maximum absorption and emission wavelengths (Stokes shift) is desirable to minimize self-quenching and improve signal-to-noise ratio. nih.gov

Analyte Selectivity and Sensitivity: The probe must incorporate a recognition site (receptor) that binds selectively to the target analyte, triggering a measurable change in the fluorescence output. nih.gov

Appropriate Signaling Mechanism: The interaction with the analyte should induce a clear "turn-on" or "turn-off" fluorescent response through mechanisms like ICT, Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET). rsc.orgrsc.org

The detection of small molecules and ions by coumarin-based sensors relies on specific spectroscopic mechanisms that alter the fluorescence of the coumarin fluorophore upon binding.

Intramolecular Charge Transfer (ICT): Many coumarin sensors are designed as D-π-A systems. Binding of an analyte can alter the electron-donating or -withdrawing strength of the substituents, leading to a shift in the emission wavelength and/or intensity. rsc.org

Chelation-Enhanced Quenching (CHEQ): In this "turn-off" mechanism, a fluorescent coumarin derivative equipped with a chelating unit will experience fluorescence quenching upon binding to certain metal ions, such as Cu²⁺. nih.govbohrium.comrsc.org The formation of the metal-ligand complex provides a non-radiative pathway for the excited state to decay.

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor that can donate an electron to it, quenching the fluorescence in the "off" state. When the receptor binds to a target ion (like Zn²⁺), its electron-donating ability is suppressed, which blocks the PET process and "turns on" the fluorescence. scispace.com

The 3-glyoxyloyl group, with its reactive carbonyl functionalities, offers a prime site for attaching various receptor units, enabling the design of specific chemosensors for a wide range of metal ions and small molecules. scispace.comnih.gov

Research into Non-Linear Optoelectronic Devices

Coumarin derivatives have garnered attention for their potential in non-linear optical (NLO) applications, which are crucial for technologies like optical switching and data storage. The NLO properties of a material describe how its optical properties (like the refractive index) change with the intensity of incident light.

Computational and experimental studies on related coumarin derivatives show that their molecular structure, particularly the presence of electron-donating and -withdrawing groups, can lead to significant NLO responses. researchgate.netmdpi.com The large change in dipole moment between the ground and excited states, a characteristic feature of D-π-A coumarins, is a key contributor to their NLO activity. researchgate.net

Furthermore, embedding coumarin derivatives into polymer matrices, such as in PVA-Ag/Coumarin nanocomposites, has been shown to enhance NLO properties. Increasing the concentration of the coumarin dye in such composites can lead to an increase in the non-linear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ⁽³⁾), making them suitable for optoelectronic applications. ekb.eg

Role as Synthetic Intermediates for Complex Organic Molecules

Beyond their direct applications, coumarin derivatives are valuable synthetic intermediates for constructing more complex molecular architectures. The coumarin nucleus provides a rigid and fluorescent core that can be elaborated upon through various chemical transformations.

Compounds such as ethyl 8-methoxycoumarin-3-carboxylate serve as versatile starting materials. nih.govmdpi.com The ester group at the 3-position is readily converted into other functional groups, such as amides, through straightforward reactions like ammonolysis. mdpi.com This allows for the synthesis of a diverse library of 8-methoxycoumarin-3-carboxamides and other hybrid molecules with unique structural features and potential biological activities. nih.gov

Table 2: Synthetic Utility of 8-Methoxycoumarin-3-Carboxylate This table outlines the role of a key 8-methoxycoumarin derivative as a precursor in organic synthesis.

Starting MaterialReactionProduct ClassSignificanceReference
Ethyl 8-methoxycoumarin-3-carboxylateAmmonolysis (reaction with NH₃ source)8-Methoxycoumarin-3-carboxamidesServes as a key intermediate for building hybrid coumarin derivatives bearing different moieties (e.g., oxazole). mdpi.com
Ethyl 8-methoxycoumarin-3-carboxylateSynthesis of carboxamide analogues8-Methoxycoumarin-3-carboxamide derivativesProvides a versatile synthetic pathway to a series of analogues for screening in various applications. nih.gov

The fusion of the coumarin core with other aromatic units leads to the creation of π-extended systems with highly tunable optical and electronic properties. rsc.org These expanded coumarins are of great interest for advanced materials due to their modulated absorption and emission profiles, which can extend into the visible and near-infrared regions. rsc.org

The coumarin scaffold, particularly when functionalized at reactive positions like C3 and C4, serves as an excellent building block for these larger structures. Classical methods like the Pechmann reaction or Knoevenagel condensation, as well as modern cross-coupling reactions, are employed to construct these fused systems. rsc.org The 3-glyoxyloyl group on an 8-methoxycoumarin framework is an ideal handle for engaging in condensation reactions to build larger polycyclic heterocyclic systems. The resulting π-extended molecules often exhibit strong intramolecular charge-transfer character, making them suitable for applications requiring high two-photon absorption cross-sections, such as in two-photon excited fluorescence microscopy. rsc.org Furthermore, the predictable aggregation modes of coumarin derivatives, often involving π-stacking, can be exploited in crystal engineering to construct well-defined supramolecular assemblies. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research investigating the application of Coumarin, 3-glyoxyloyl-8-methoxy- as a corrosion inhibitor or a fuel additive.

Scientific research into the practical applications of coumarin derivatives is extensive. However, studies focusing on the specialized industrial uses of this particular compound, "Coumarin, 3-glyoxyloyl-8-methoxy-," in materials science and advanced technologies are not present in the reviewed literature. While other coumarin compounds have been explored for a wide range of applications, from pharmaceuticals to materials science, this specific derivative does not appear to have been the subject of published research for the aforementioned industrial purposes.

Therefore, no detailed research findings or data tables on its performance as a corrosion inhibitor or fuel additive can be provided at this time.

Mechanistic Studies of Biological Interactions in Vitro and Cellular Level Research

Modulation of Cellular Homeostasis and Fate: Academic Insights

Research has demonstrated that certain 8-methoxycoumarin (B1348513) derivatives can trigger apoptosis, or programmed cell death, in various cancer cell lines. For instance, novel 8-methoxycoumarin-3-carboxamides have been shown to induce apoptosis in liver cancer cells (HepG2). nih.gov This pro-apoptotic activity is a key mechanism behind their potential anti-cancer effects. The induction of apoptosis is often confirmed through methods like Annexin V-FITC/PI screening, which identifies apoptotic cells without significant necrosis. nih.gov

Studies on other coumarin (B35378) derivatives have further substantiated the role of this class of compounds in promoting apoptosis. For example, some coumarin compounds have been observed to alter the expression of apoptosis-related genes such as BCL-2 and caspase-9 in breast cancer models. nih.gov The introduction of different functional groups to the coumarin scaffold can significantly influence the apoptotic potential, highlighting the importance of the compound's specific chemical structure. nih.gov

Cell LineCompound TypeObserved EffectReference
HepG2 (Liver Cancer)8-methoxycoumarin-3-carboxamidesInduction of apoptosis nih.gov
Breast Cancer ModelCoumarin compoundsAltered expression of BCL-2 and caspase-9 nih.gov
MCF-7 (Breast Cancer)3-substituted 8-methoxycoumarin derivative (Compound 6)Induction of apoptosis mdpi.com

In addition to inducing apoptosis, 8-methoxycoumarin derivatives have been found to interfere with the cell cycle of cancer cells, leading to arrest at specific phases. This disruption of the normal cell division process is another critical aspect of their anti-proliferative activity.

A study on a novel 3-substituted 8-methoxycoumarin derivative, referred to as Compound 6, demonstrated its ability to cause cell cycle arrest at the S phase in the MCF-7 breast cancer cell line. mdpi.com This was accompanied by a decrease in the number of cells in the G2/M and G0/G1 phases. mdpi.com Similarly, another investigation involving 8-methoxycoumarin-3-carboxamides in HepG2 liver cancer cells revealed that a particular compound from this series induced cell cycle arrest at the G2/M and pre-G1 phases. nih.gov

The ability of these compounds to halt the cell cycle at different checkpoints suggests multiple and complex mechanisms of action that may be cell-line specific. This targeted disruption prevents cancer cells from progressing through the division cycle, ultimately inhibiting tumor growth. Research on other coumarin derivatives, such as 7-isopentenyloxycoumarin, has also shown the induction of cell cycle arrest at the G2/M stage in bladder cancer cells. nih.gov

Cell LineCompound TypePhase of Cell Cycle ArrestReference
MCF-7 (Breast Cancer)3-substituted 8-methoxycoumarin derivative (Compound 6)S phase mdpi.com
HepG2 (Liver Cancer)8-methoxycoumarin-3-carboxamide (Compound 5)G2/M and pre-G1 phases nih.gov
5637 (Bladder Cancer)7-isopentenyloxycoumarinG2/M stage nih.gov

The culmination of apoptosis induction and cell cycle arrest is the inhibition of cell proliferation. Numerous in vitro studies have confirmed the anti-proliferative effects of 8-methoxycoumarin derivatives against various cancer cell lines.

Novel 8-methoxycoumarin-3-carboxamides have demonstrated significant inhibitory effects on the growth of HepG2 liver cancer cells. nih.gov One compound in this series exhibited particularly potent antiproliferative activity, with an IC50 value of 0.9 µM, outperforming the standard anticancer drug staurosporine (B1682477) in this specific cell line. nih.gov The antiproliferative effects of coumarin derivatives are often concentration-dependent. nih.gov

The chemical structure of the coumarin derivative plays a crucial role in its anti-proliferative potency. For example, the introduction of an acetyl group to the 3-carboxamide of an 8-methoxycoumarin scaffold was found to improve its cytotoxic activity. nih.gov Furthermore, studies on a range of coumarin analogues have consistently shown their ability to reduce the proliferation of various human malignant cell lines. nih.gov

Cell LineCompound TypeKey FindingReference
HepG2 (Liver Cancer)8-methoxycoumarin-3-carboxamide (Compound 5)IC50 = 0.9 µM, more potent than staurosporine nih.gov
HepG2 (Liver Cancer)8-methoxycoumarin-3-carboxamide (Compound 4)Moderate antiproliferative activity (IC50 = 17 µM) nih.gov
HepG2 (Liver Cancer)Acetylated 8-methoxycoumarin-3-carboxamide (Compound 6)Improved cytotoxic activity (IC50 = 2.3 µM) nih.gov
A-498 and Hep-G2 (Carcinoma)Hydroxylated coumarin-3-carboxylic acid silver complexesDramatically enhanced cytotoxicity nih.gov

Enzymatic Inhibition and Receptor Interaction Studies (In Vitro)

The biological activities of 3-glyoxyloyl-8-methoxycoumarin and its derivatives are often rooted in their ability to interact with and inhibit specific enzymes and cellular receptors. These molecular-level interactions are fundamental to their observed effects on cellular processes.

Certain coumarin derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory enzymes and the reduction of cytokine production. For instance, a novel coumarin derivative, 8-methoxy-chromen-2-one (MCO), was shown to inhibit cytokines and NF-κB in LPS-stimulated J774 cells. nih.gov This in vitro finding prompted further investigation into its potential therapeutic use in inflammatory conditions. nih.gov

In a study on collagen-induced arthritic rats, treatment with MCO led to a significant reduction in the escalated plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide. nih.gov While not directly focused on 3-glyoxyloyl-8-methoxycoumarin, this research highlights the potential for the 8-methoxycoumarin scaffold to serve as a basis for developing anti-inflammatory agents. Other coumarins have also been reported to suppress lipoxygenase and cyclooxygenase enzymatic activities. nih.gov

Compound/DerivativeSystemInhibited TargetReference
8-methoxy-chromen-2-one (MCO)LPS-stimulated J774 cellsCytokines and NF-κB nih.gov
8-methoxy-chromen-2-one (MCO)Collagen-induced arthritic ratsTNF-α, IL-1β, IL-6, nitric oxide nih.gov
General CoumarinsNot specifiedLipoxygenase and cyclooxygenase nih.gov

A key mechanism through which 8-methoxycoumarin derivatives induce apoptosis is by targeting the activation of caspases, which are central executioners of programmed cell death. Specifically, the activation of caspase-3 and caspase-7 has been identified as a critical step in the apoptotic pathway initiated by these compounds.

In a study of novel 8-methoxycoumarin-3-carboxamides, a particularly potent compound was found to activate caspase-3/7 proteins in HepG2 liver cancer cells. nih.gov This activation is a strong indicator that the compound induces apoptosis through the intrinsic or extrinsic caspase cascade. The ability of coumarin derivatives to activate these specific caspases underscores their potential as targeted anti-cancer agents.

Further research on other coumarin derivatives has also implicated caspase activation in their apoptotic mechanisms. For example, 7-isopentenyloxycoumarin is believed to induce apoptosis in bladder cancer cells, most likely through the activation of caspase-3. nih.gov

Cell LineCompound TypeTargetObserved EffectReference
HepG2 (Liver Cancer)8-methoxycoumarin-3-carboxamide (Compound 5)Caspase-3/7Activation of caspase-3/7 proteins nih.gov
5637 (Bladder Cancer)7-isopentenyloxycoumarinCaspase-3Probable activation of caspase-3 nih.gov

Interactions with β-Tubulin Polymerization and Microtubule Dynamics

Currently, there are no specific studies detailing the direct interaction of Coumarin, 3-glyoxyloyl-8-methoxy- with β-tubulin or its effects on the polymerization and depolymerization dynamics of microtubules. Research on other coumarin derivatives has shown varied effects on the cytoskeleton, but this cannot be directly extrapolated to this specific molecule.

Inhibition of Angiogenesis-Related Pathways

The scientific literature lacks specific data on the role of Coumarin, 3-glyoxyloyl-8-methoxy- in the inhibition of angiogenesis. While some coumarins are known to modulate angiogenic pathways, the specific effects of the 3-glyoxyloyl-8-methoxy- substitution pattern have not been reported.

Modulation of Cytochrome P450 Enzymes and Kinase Activities

There is no available research on the modulatory effects of Coumarin, 3-glyoxyloyl-8-methoxy- on cytochrome P450 enzymes or its potential as a kinase inhibitor. The interaction of coumarins with these enzymes and proteins is highly dependent on their specific chemical structure.

Oxidative Stress Regulation and Antioxidant Activity at the Cellular Level

While the coumarin scaffold is known to be a core structure in many antioxidant compounds, specific studies on the capacity of Coumarin, 3-glyoxyloyl-8-methoxy- to regulate oxidative stress at the cellular level are not present in the current body of scientific literature.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

There is no specific information available regarding the mechanisms by which Coumarin, 3-glyoxyloyl-8-methoxy- might scavenge reactive oxygen species.

Protection Against Oxidative Damage in Cellular Models

No cellular studies have been published that demonstrate the protective effects of Coumarin, 3-glyoxyloyl-8-methoxy- against oxidative damage.

Antimicrobial Mechanisms of Action (In Vitro)

While some databases classify Coumarin, 3-glyoxyloyl-8-methoxy- as a potential antimicrobial agent, detailed in vitro studies elucidating its specific mechanism of action against bacteria or fungi are not available. targetmol.cn

Inhibition of Microorganism Growth and Associated Pathways

Coumarin and its derivatives are well-recognized for their antimicrobial properties against a wide spectrum of pathogens, including bacteria and fungi. nih.govnih.gov The mechanisms underlying this activity are often multifaceted, involving the disruption of essential cellular processes.

Research on related compounds suggests that the antimicrobial action of coumarins can be attributed to several mechanisms. For instance, coumarin-3-carboxylic acid has demonstrated significant antibacterial activity by disrupting the integrity of the cell membrane. nih.gov This disruption can lead to leakage of intracellular components and ultimately cell death. nih.gov Scanning and transmission electron microscopy studies on bacteria treated with coumarin-3-carboxylic acid have revealed alterations in cell morphology and damage to the cell envelope. nih.gov

Furthermore, some coumarin derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection against host defenses and antibiotics. By interfering with biofilm formation, coumarins can render bacteria more susceptible to conventional antimicrobial agents and the host immune system. nih.gov

The presence of a glyoxyloyl group at the 3-position of the coumarin ring in "Coumarin, 3-glyoxyloyl-8-methoxy-" introduces a reactive α-ketoacyl functionality. This group could potentially interact with various biological nucleophiles within microbial cells, such as amino acid residues in enzymes or DNA bases, leading to the inhibition of critical metabolic pathways. While specific pathway inhibition by this particular compound is yet to be elucidated, the broad-spectrum antimicrobial activity of many coumarins suggests that they may act on multiple cellular targets. nih.gov

Related Compound Microorganism Observed Effect Potential Mechanism
Coumarin-3-carboxylic acidAcidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodisInhibition of growthDisruption of cell membrane integrity nih.gov
Coumarin-3-carboxamide derivativesStaphylococcus aureus, Escherichia coli, Candida albicansModerate antibacterial and antifungal activityVaries with substituents lew.ro
3-Hydroxy-coumarinMarine bacteriaInhibition of biofilm formationInterference with quorum sensing or matrix production nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Mechanistic Understanding

The biological activity of coumarin derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic effects, providing valuable insights for the design of more potent and selective agents.

For coumarins, substitutions at various positions on the benzopyranone ring system significantly modulate their biological profiles. The 3-position of the coumarin nucleus is a particularly important site for modification. The introduction of different functional groups at this position can dramatically influence antimicrobial and other biological activities. For instance, the presence of a carboxylic acid or an ester group at the 3-position has been found to be important for potent inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The conversion of a 3-carboxamide to a 3-carboxylic acid in some 8-methoxycoumarin derivatives has been shown to enhance cytotoxic activity, highlighting the importance of the substituent at this position.

The 8-position of the coumarin ring is another site where substitution can impact biological activity. The presence of a methoxy (B1213986) group at the 8-position, as in "Coumarin, 3-glyoxyloyl-8-methoxy-", is a feature shared with several biologically active natural and synthetic coumarins. While the specific contribution of the 8-methoxy group to the antimicrobial activity of the target compound is not yet fully characterized, in other coumarin series, it has been associated with various pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-glyoxyloyl-8-methoxycoumarin derivatives?

  • Methodology : A two-step synthesis is commonly employed. First, Perkin-Oglingro condensation of ortho-hydroxybenzaldehyde derivatives with glyoxylic acid derivatives in the presence of potassium acetate and acetic anhydride yields intermediate acetoxy derivatives (85–92% yield). Subsequent acidic hydrolysis using HCl in methanol produces the final hydroxy-glyoxyloyl-methoxycoumarin derivatives (90–94% yield). Reaction conditions (reflux, reagent ratios) are critical for optimizing yields .

Q. How can the purity and structural integrity of synthesized 3-glyoxyloyl-8-methoxycoumarin be verified?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. For example, the methoxy group at position 8 produces a distinct singlet in ¹H NMR at δ 3.8–4.0 ppm .

Q. What fluorometric methods are effective for detecting hydroxyl radical interactions with coumarin derivatives?

  • Methodology : Coumarin reacts with hydroxyl radicals (HO˙) at benzenic and lactone ring positions, forming hydroxycoumarins (e.g., 3-hydroxycoumarin). Fluorometric assays quantify these products via fluorescence emission at 450 nm (excitation at 332 nm). Standard curves using known HO˙ concentrations ensure accuracy .

Q. What role does Fe deficiency play in the accumulation of coumarin derivatives in plants?

  • Methodology : Under Fe-deficient conditions, Arabidopsis thaliana roots accumulate catechol-substituted coumarins like fraxetin. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) identifies these compounds in root extracts and exudates. Fe deficiency upregulates biosynthetic genes (e.g., F6’H1) via pH-dependent mechanisms .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 3-glyoxyloyl-8-methoxycoumarin derivatives?

  • Methodology : Docking simulations against target proteins (e.g., COX-1/2 for anti-inflammatory activity) assess binding affinities. For example, the glyoxyloyl group at position 3 may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2). MD simulations (100 ns) validate stability, while MM-PBSA calculations estimate binding free energies .

Q. What electrochemical methods are suitable for evaluating the antioxidant capacity of coumarin derivatives?

  • Methodology : Cyclic voltammetry (CV) measures oxidation potentials (Epa) to rank antioxidant efficacy. Lower Epa values (e.g., <0.5 V vs. Ag/AgCl) indicate stronger radical scavenging. Oxygen radical absorbance capacity (ORAC) assays complement CV by quantifying peroxyl radical neutralization kinetics .

Q. How do environmental pH levels affect the secretion and chemical profile of coumarins in plant models?

  • Methodology : At pH 7.5, Arabidopsis secretes fraxetin as the dominant coumarin in exudates, while pH 5.5 suppresses secretion. Ultra-high-resolution LC-MS/MS profiles root exudates, revealing pH-dependent shifts in coumarin glycosides (e.g., scopolin vs. fraxin). Transcriptomic analysis links pH to MYB72 transcription factor activation .

Q. How can genetic engineering approaches elucidate the biosynthesis pathways of 3-glyoxyloyl-8-methoxycoumarin in plants?

  • Methodology : Overexpression of cinnamyl alcohol dehydrogenase (AaCAD) in transgenic Arabidopsis increases coumarin content (GC-MS quantification). CRISPR-Cas9 knockout of F6’H1 disrupts the pathway, while isotope labeling (¹³C-glucose) traces precursor incorporation into the coumarin backbone .

Data Contradictions and Resolution

  • Synthetic Yields vs. Structural Complexity : reports high yields (85–94%) for simple coumarins, but branched derivatives (e.g., 3-glyoxyloyl-8-methoxy) may require modified conditions (e.g., microwave-assisted synthesis) to avoid side reactions.
  • Biological Activity Variability : Anti-inflammatory activity in carrageenan-induced edema models () may conflict with in vitro antioxidant data (). Dose-response studies (50–300 mg/kg) and pharmacokinetic profiling (plasma half-life, tissue distribution) resolve discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.